
Sodium 6-hydroxyhexanoate
Overview
Description
Sodium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11NaO3. It is the sodium salt of 6-hydroxyhexanoic acid and is known for its applications in various fields, including polymer chemistry and biochemistry. The compound is characterized by its white powder form and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 6-hydroxyhexanoate can be synthesized through the hydrolysis of ε-caprolactone. The process involves the following steps:
Hydrolysis of ε-caprolactone: ε-caprolactone is hydrolyzed using a base such as sodium hydroxide to produce 6-hydroxyhexanoic acid.
Neutralization: The 6-hydroxyhexanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-enzyme cascade reactions. For example, whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase are used to convert cyclohexanol to 6-hydroxyhexanoic acid, which is then neutralized to form this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to adipic acid.
Reduction: It can be reduced to 1,6-hexanediol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Adipic acid.
Reduction: 1,6-hexanediol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Sodium 6-hydroxyhexanoate is a chemical compound with diverse applications in scientific research, particularly in metabolic studies and organic synthesis. It exists as a sodium salt of 6-hydroxycaproic acid.
Chemical Structure and Properties
this compound has the molecular formula . Key features and properties include:
- Molecular Weight The molecular weight is approximately 160.177 g/mol.
- Deuterated Forms Deuterated versions, such as this compound-3,3,4,4,5,5-d6, are used in nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name for the deuterated compound is sodium;3,3,4,4,5,5-hexadeuterio-6-hydroxyhexanoate.
Scientific Research Applications
This compound and its derivatives are utilized across various scientific disciplines:
- Metabolic Pathway Tracing Deuterated forms of the compound are used as tracers to elucidate pathways involving fatty acid metabolism.
- Organic Synthesis It serves as an intermediate in the preparation of polymers and specialty chemicals.
- Biochemical Studies The compound is studied for its role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
- Pharmaceutical Research It is investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties The compound may disrupt bacterial cell membranes, leading to antimicrobial effects. It can also inhibit key metabolic enzymes, supporting its potential as an antimicrobial agent.
- Anti-inflammatory Effects It has been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Related Research
- Production of Poly(hydroxybutyrate-co-hydroxyhexanoate) Studies have explored the production of poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)], which has applications in biomedical fields due to its mechanical, thermal, and biocompatible properties . The synthesis of HHx is triggered by the presence of hexanoate in specific bacterial environments, such as Rhodospirillum rubrum .
- Herb and Spice Extracts Research on herb extracts, though not directly involving this compound, demonstrates the antimicrobial potential of various natural compounds, which is a related area of interest . For example, extracts from Scutellaria and honeysuckle have shown strong antimicrobial effects .
- Sandalwood Album Oil in Dermatology Sandalwood album oil, with anti-inflammatory, anti-microbial, and anti-proliferative properties, shows promise in treating skin conditions, highlighting the broader interest in bioactive compounds for medical applications .
Mechanism of Action
The mechanism of action of sodium 6-hydroxyhexanoate involves its conversion to 6-hydroxyhexanoic acid in aqueous solutions. This compound can then participate in various biochemical pathways:
Molecular Targets: It targets enzymes involved in oxidation and reduction reactions.
Pathways Involved: It is involved in the β-oxidation pathway, where it is further oxidized to adipic acid.
Comparison with Similar Compounds
- Sodium 4-hydroxy-2-methylbutyrate
- Sodium 5-hydroxyvalerate
- Sodium 6-hydroxyhexanoate
Comparison:
- Sodium 4-hydroxy-2-methylbutyrate: This compound has a shorter carbon chain and a methyl group, making it less flexible compared to this compound.
- Sodium 5-hydroxyvalerate: This compound has one less carbon atom, which affects its physical properties and reactivity.
- This compound: It has a longer carbon chain, providing more flexibility and making it suitable for polymer synthesis .
This compound stands out due to its longer carbon chain and its versatility in various chemical reactions and applications.
Biological Activity
Sodium 6-hydroxyhexanoate, the sodium salt of 6-hydroxyhexanoic acid, is a compound with significant biological activity, particularly in microbial systems. It plays a crucial role in various biochemical processes, notably in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by numerous microorganisms. This article delves into the biological activity of this compound, discussing its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : CHNaO
- Molecular Weight : Approximately 154.14 g/mol
- CAS Number : 5299-61-6
This compound primarily targets enzymes involved in the multi-enzyme cascade reaction for synthesizing 6-hydroxyhexanoic acid. The compound interacts sequentially with its targets:
- Conversion of Cyclohexanol : Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase.
- Enzymatic Interactions : It influences enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs.
- Cellular Effects : The compound affects cellular processes, including gene expression and metabolism, enhancing the robustness of non-PHA-producing microorganisms by facilitating PHA production.
Biological Activity and Applications
This compound exhibits several biological activities:
- Microbial Metabolism : It is involved in metabolic pathways that convert cyclohexanol to 6-hydroxyhexanoic acid through multi-enzyme reactions. Studies have shown that it enhances microbial processes aimed at producing PHAs .
- Biopolymer Synthesis : As a monomer in PHA synthesis, this compound contributes to the properties and applications of biodegradable materials .
- Pharmacokinetics : Environmental factors such as pH and temperature can influence its stability and efficacy during biological processes.
Case Studies and Research Findings
- Microbial Utilization : Research has demonstrated that alkane-utilizing strains of Pseudomonas spp. can omega-oxidize hexanoate and 6-hydroxyhexanoate into adipic acid with significant yields. This highlights the compound's role as a substrate for microbial metabolism .
- Enzyme Kinetics : Studies using knockout cell lines have shown that specific acyl-CoA dehydrogenases (ACAD10 and ACAD11) metabolize shorter-chain hydroxy fatty acids, indicating the compound's involvement in fatty acid β-oxidation pathways .
- Polymer Chemistry Applications : this compound is utilized in scientific research for studying enzyme kinetics and mechanisms, as well as in drug delivery systems due to its biocompatibility .
Comparative Analysis
The following table summarizes the structural similarities between this compound and related compounds:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
Ethyl 6-hydroxyhexanoate | CHO | High | An ester form with different solubility properties |
Hexanoic Acid | CHO | Moderate | A saturated fatty acid without a hydroxyl group |
Caproic Acid | CHO | Moderate | Known for its unpleasant odor; used in flavoring |
Sodium Caprate | CHNaO | Moderate | A sodium salt used as an emulsifier |
Properties
CAS No. |
5299-61-6 |
---|---|
Molecular Formula |
C6H12NaO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
sodium;6-hydroxy-6-oxohexan-1-olate |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
InChI Key |
RECSGXMAOMHKMW-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)[O-])CCO.[Na+] |
Canonical SMILES |
C(CCC(=O)O)CCO.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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